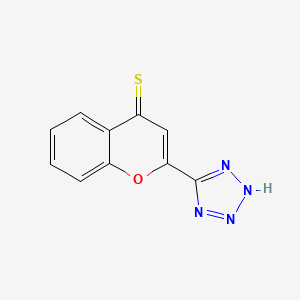
2-(1H-Tetrazol-5-yl)-4H-1-benzopyran-4-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-Tetrazol-5-yl)-4H-1-benzopyran-4-thione is a heterocyclic compound that combines the structural features of tetrazole and benzopyran Tetrazoles are known for their stability and biological activity, while benzopyrans are recognized for their diverse pharmacological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Tetrazol-5-yl)-4H-1-benzopyran-4-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized with sodium azide to form the tetrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
2-(1H-Tetrazol-5-yl)-4H-1-benzopyran-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alkoxides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted tetrazole derivatives.
科学的研究の応用
2-(1H-Tetrazol-5-yl)-4H-1-benzopyran-4-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 2-(1H-Tetrazol-5-yl)-4H-1-benzopyran-4-thione involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The benzopyran moiety contributes to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 2-(1H-Tetrazol-5-yl)benzimidazole
- 2-(1H-Tetrazol-5-yl)benzothiazole
- 2-(1H-Tetrazol-5-yl)benzoxazole
Uniqueness
2-(1H-Tetrazol-5-yl)-4H-1-benzopyran-4-thione is unique due to the combination of the tetrazole and benzopyran moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to similar compounds. Its unique structure also imparts distinct physicochemical properties, making it valuable in various applications .
特性
CAS番号 |
38243-77-5 |
|---|---|
分子式 |
C10H6N4OS |
分子量 |
230.25 g/mol |
IUPAC名 |
2-(2H-tetrazol-5-yl)chromene-4-thione |
InChI |
InChI=1S/C10H6N4OS/c16-9-5-8(10-11-13-14-12-10)15-7-4-2-1-3-6(7)9/h1-5H,(H,11,12,13,14) |
InChIキー |
FSDKGBPLTGBNOA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=S)C=C(O2)C3=NNN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















